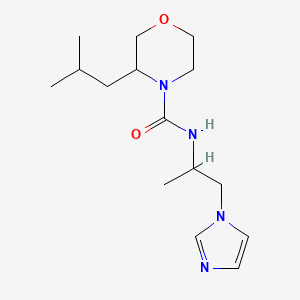
2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide, also known as DPIA, is a chemical compound that has been studied for its potential applications in scientific research. DPIA is a small molecule that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mécanisme D'action
The mechanism of action of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition has been linked to a variety of physiological effects, including anti-inflammatory and anti-tumor activity. 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has also been shown to inhibit the activity of the mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective activity, 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been shown to have anti-inflammatory effects and to regulate glucose metabolism. 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has also been shown to have antioxidant activity, and to protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide is its small size and simple structure, which makes it easy to synthesize and modify. 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has also been shown to have low toxicity, which makes it a potential candidate for drug development. However, one limitation of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide. One area of interest is the development of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the elucidation of the mechanism of action of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide, which could lead to the development of new drugs with similar properties. Additionally, further research is needed to explore the potential applications of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide in other scientific research fields, such as immunology and microbiology.
Méthodes De Synthèse
The synthesis of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide involves several steps, starting with the reaction of 4,5-dimethylimidazole with 3-chloropropylamine. This produces 2-(4,5-dimethylimidazol-1-yl)-N-(3-chloropropyl)acetamide, which is then reacted with sodium methoxide to form 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been shown to have anti-tumor activity and to inhibit the growth of cancer cells. In neuroscience, 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been studied for its potential as a neuroprotective agent, and has been shown to have protective effects against oxidative stress and neuronal damage. In drug discovery, 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been used as a lead compound for the development of new drugs with similar structures and properties.
Propriétés
IUPAC Name |
2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-9-10(2)14(8-13-9)7-11(15)12-5-4-6-16-3/h8H,4-7H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKXOESORBBRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CC(=O)NCCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)


![1,2,3,4-Tetrahydronaphthalen-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7594675.png)




![3-[1-(5-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7594726.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7594733.png)
![4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide](/img/structure/B7594741.png)